molecular formula C16H15N5O6 B3007403 5-(1-(Furan-3-ylmethyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole oxalate CAS No. 1421489-65-7

5-(1-(Furan-3-ylmethyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole oxalate

Cat. No. B3007403
CAS RN: 1421489-65-7
M. Wt: 373.325
InChI Key: JKXZGTXAVWPDLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-(1-(Furan-3-ylmethyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole oxalate is a heterocyclic compound that likely exhibits a complex structure due to the presence of multiple rings including furan, azetidine, pyrazine, and oxadiazole. The oxadiazole ring, in particular, is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom, which is known for its presence in various pharmacologically active compounds.

Synthesis Analysis

The synthesis of related heterocyclic compounds has been explored in the literature. For instance, the photochemical reaction of 2,5-disubstituted 1,3,4-oxadiazoles with furan has been studied, leading to the formation of a cycloadduct that includes a tetrahydrofuro[2,3-b]azetidino[2,1-b]-1,3,4-oxadiazole structure . This suggests that similar photochemical methods could potentially be applied to synthesize the compound , although the exact synthesis pathway for this specific compound is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of compounds containing oxadiazole rings has been characterized using various spectroscopic techniques. For example, compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan have been fully characterized by multinuclear NMR spectroscopy, IR, and elemental analysis, with some structures confirmed by single crystal X-ray diffraction . These techniques would likely be applicable in analyzing the molecular structure of 5-(1-(Furan-3-ylmethyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole oxalate.

Chemical Reactions Analysis

The chemical reactivity of oxadiazole derivatives can vary depending on the substituents attached to the ring. The photochemical reaction of 1,3,4-oxadiazoles with furan, for example, can lead to cycloaddition or acylation depending on the presence of sensitizers or iodine . This indicates that the compound may also undergo similar photo-induced reactions, which could be useful in further functionalizing the molecule or in understanding its reactivity profile.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds like oxadiazoles are influenced by their molecular structure. For instance, the thermal stabilities of energetic materials based on oxadiazole rings have been determined by thermogravimetric analysis (TG) and differential scanning calorimetry (DSC), revealing moderate thermal stabilities . Additionally, the impact and friction sensitivities of these compounds have been measured, indicating that they are generally insensitive . While these properties are specific to energetic materials, they provide insight into the potential stability and safety considerations for the compound of interest.

Scientific Research Applications

1. Pharmaceutical Applications

Azetidine, pyrrolidine, and piperidine derivatives, including compounds like 5-(1-(Furan-3-ylmethyl)azetidin-3-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole oxalate, have been studied for their potential as alpha-subtype selective 5-HT-1D receptor agonists, useful in the treatment of migraines with fewer side effects (Habernickel, 2001).

2. Synthesis of N-alkylated Derivatives

Research has demonstrated the preparation of N-alkylated derivatives based on furan-containing compounds. These derivatives have been explored for various applications, including pharmaceuticals and material sciences (El-Essawy & Rady, 2011).

3. Antitubercular and Anti-cancer Potential

Oxadiazole derivatives have been studied for their potential in treating tuberculosis and cancer. Research has found that certain oxadiazole derivatives exhibit promising results against tuberculosis and have the potential to be developed as anti-cancer drugs (El-Azab et al., 2018).

4. Anticancer and Antiangiogenic Effects

Thioxothiazolidin-4-one derivatives, synthesized from furan-containing compounds, have been investigated for their anticancer and antiangiogenic effects in mouse tumor models. These compounds have shown promising results in inhibiting tumor growth and angiogenesis (Chandrappa et al., 2010).

5. Energetic Material Development

Compounds based on oxadiazole and furazan structures have been synthesized and characterized for use as insensitive energetic materials. These materials have shown moderate thermal stabilities and good detonation performances, making them suitable for applications in material sciences (Yu et al., 2017).

properties

IUPAC Name

5-[1-(furan-3-ylmethyl)azetidin-3-yl]-3-pyrazin-2-yl-1,2,4-oxadiazole;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2.C2H2O4/c1-4-20-9-10(1)6-19-7-11(8-19)14-17-13(18-21-14)12-5-15-2-3-16-12;3-1(4)2(5)6/h1-5,9,11H,6-8H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKXZGTXAVWPDLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=COC=C2)C3=NC(=NO3)C4=NC=CN=C4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.